2-Amino-4-methoxypentanoic acid
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Overview
Description
2-Amino-4-methoxypentanoic acid is an organic compound with the molecular formula C6H13NO3 It is a derivative of amino acids, characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methoxypentanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, where an aldehyde reacts with cyanide and ammonia to form an α-aminonitrile, which is then hydrolyzed to yield the desired amino acid . Another method involves the use of protected amino acid derivatives, which are subsequently deprotected to obtain the target compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, extraction, and purification to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-methoxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The methoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can result in various substituted amino acids .
Scientific Research Applications
2-Amino-4-methoxypentanoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-4-methoxypentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. The compound may also modulate signaling pathways by interacting with receptors or other proteins .
Comparison with Similar Compounds
Isoleucine: 2-Amino-3-methylpentanoic acid, another branched-chain amino acid with similar metabolic functions.
Uniqueness: 2-Amino-4-methoxypentanoic acid is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to other branched-chain amino acids.
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-amino-4-methoxypentanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-4(10-2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9) |
InChI Key |
AZGHNRRXYCERMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C(=O)O)N)OC |
Origin of Product |
United States |
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